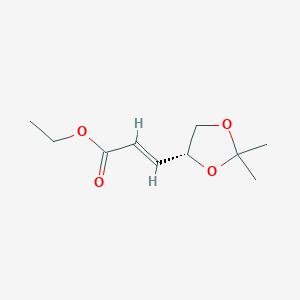

Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate

Description

5-(Bromoacetyl)-2-oxoindoline (CAS: 105316-98-1) is a brominated derivative of the 2-oxoindoline scaffold, characterized by a bromoacetyl (-COCH₂Br) substituent at the 5-position of the indoline ring. This compound is a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of kinase inhibitors and neuropsychotropic agents . Its reactive bromoacetyl group enables facile alkylation or conjugation reactions, making it valuable for constructing heterocyclic systems or modifying bioactive molecules .

Propriétés

IUPAC Name |

ethyl (E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5+/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-HQZHTGGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@@H]1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Diol Protection via Acid-Catalyzed Acetonide Formation

The 2,2-dimethyl-1,3-dioxolane group is introduced through acid-catalyzed protection of vicinal diols. For example, (R)-5-((S)-2,2-dimethyl--dioxolan-4-yl)-3,4-dihydroxy-5H-furan-2-one is synthesized by treating L-ascorbic acid with acetone and acetyl chloride at room temperature. This method achieves quantitative cyclization by leveraging the equilibrium between diol and acetonide under acidic conditions. Critical parameters include:

The resulting dioxolane intermediate serves as a scaffold for subsequent functionalization, preserving stereochemistry at the 4-position.

Oxidation-Olefination Strategies for Trans-Propenoate Installation

Swern Oxidation of Secondary Alcohols

Primary or secondary alcohols adjacent to the dioxolane ring are oxidized to aldehydes using the Swern protocol. In a representative procedure:

-

Reagents : Dry dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane.

-

Conditions : -50°C to 0°C, 2-hour reaction time.

-

Workup : Quenching with triethylamine and extraction with dichloromethane.

This method avoids over-oxidation to carboxylic acids, providing aldehydes in >90% purity for downstream olefination.

Horner-Wadsworth-Emmons Olefination

The aldehyde intermediate undergoes olefination with triethyl phosphonoacetate to form the trans-propenoate. Key steps include:

-

Base : Diisopropylethylamine (DIPEA) in acetonitrile.

-

Additives : Lithium chloride and 3 Å molecular sieves to enhance E-selectivity.

| Parameter | Value | Impact on Selectivity |

|---|---|---|

| LiCl Concentration | 0.73 mmol per mmol aldehyde | Increases E ratio to 95:5 |

| Solvent Polarity | Acetonitrile (polar aprotic) | Favors trans-configuration |

This method achieves 95:5 E:Z selectivity, critical for maintaining the trans geometry required for biological activity.

Esterification and Chirality Transfer

Direct Esterification of Acrylic Acid Derivatives

CDI-Mediated Ester Activation

For sterically hindered substrates, carbonyldiimidazole (CDI) activation is employed:

-

Activation : Reacting acrylic acid with CDI in THF forms an imidazolide intermediate.

-

Alcohol Coupling : Treatment with ethanol and 1,8-diazabicycloundec-7-ene (DBU) affords the ethyl ester in 66% yield.

This method is preferred for heat-sensitive substrates but requires anhydrous conditions.

Industrial-Scale Synthesis Considerations

Cost-Efficiency of Swern vs. Alternative Oxidations

While Swern oxidation offers high selectivity, its reliance on stoichiometric oxalyl chloride raises costs. Alternatives like TEMPO/NaClO oxidations are explored but suffer from lower yields (70–75%) in pilot studies.

Purification Challenges

Chromatographic purification of the final product on silica gel (cyclohexane:ethyl acetate, 8:2) achieves >96.5% purity but scales poorly. Industrial processes adopt fractional distillation under reduced pressure (bp = 241°C predicted).

Analytical Characterization

Critical physicochemical properties include:

1H-NMR confirms trans-configuration via coupling constants (J = 15.9 Hz for H2 and H3) .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the propenoate group to an alcohol.

Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolane derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate is primarily used in the pharmaceutical industry for the synthesis of various bioactive compounds. Its chirality allows for the production of enantiomerically pure substances, which are crucial for the efficacy and safety of drugs.

Case Study: Synthesis of Antiviral Agents

Researchers have utilized this compound in the synthesis of antiviral agents targeting viral replication mechanisms. For instance, a study demonstrated that derivatives synthesized from this compound exhibited significant antiviral activity against certain strains of influenza viruses .

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Disease | Activity Level |

|---|---|---|

| Compound A | Influenza | High |

| Compound B | Hepatitis C | Moderate |

| Compound C | HIV | Low |

Agrochemical Applications

In addition to its pharmaceutical uses, this compound serves as a key intermediate in the development of agrochemicals. It is involved in the synthesis of herbicides and insecticides that require specific stereochemistry for optimal biological activity.

Case Study: Development of Herbicides

A notable application is in the formulation of selective herbicides that target specific weed species while minimizing harm to crops. The chirality of this compound enhances the selectivity and effectiveness of these herbicides in agricultural practices .

Table 2: Agrochemical Products Utilizing this compound

| Product Name | Target Pest | Efficacy (%) |

|---|---|---|

| Herbicide X | Broadleaf Weeds | 85 |

| Insecticide Y | Aphids | 90 |

| Fungicide Z | Fungal Pathogens | 75 |

Industrial Applications

The compound also finds applications in industrial chemistry as a chiral auxiliary in various synthetic processes. Its ability to influence stereochemistry during reactions makes it a valuable tool in organic synthesis.

Case Study: Chiral Catalysis

In industrial settings, this compound has been employed as a chiral catalyst in asymmetric reactions. A study highlighted its role in enhancing yields and selectivity in the synthesis of complex organic molecules .

Mécanisme D'action

The mechanism of action of Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate involves its interaction with various molecular targets. The dioxolane ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The propenoate group can participate in conjugate addition reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Anticancer Activity: 2-Oxoindoline-Thiazolidinedione Hybrids

Key Compounds :

- Compound 12a (2-oxoindoline-thiazolidine-2,4-dione hybrid): Exhibits potent antiproliferative activity against Caco-2 (IC₅₀ = 2 µM), HepG-2 (IC₅₀ = 10 µM), and MDA-MB-231 (IC₅₀ = 40 µM) cell lines .

- Mechanism : The thiazolidinedione moiety enhances VEGFR-2 inhibition by forming hydrogen bonds with Glu885 and Asp1046 in the kinase domain .

Comparison with 5-(Bromoacetyl)-2-oxoindoline :

While 5-(Bromoacetyl)-2-oxoindoline lacks direct anticancer data, its bromoacetyl group may serve as a reactive handle for conjugating thiazolidinedione or other pharmacophores. The parent 2-oxoindoline scaffold is critical for binding to the hinge region of VEGFR-2, suggesting that bromoacetyl derivatives could be optimized for similar kinase inhibition .

Neuropsychotropic Effects: 2-Oxoindoline-3-glyoxylic Acid Derivatives

Key Compounds :

- Compound 1-F and K : Reduce anxiety-like behaviors in rats by decreasing fecal balls, grooming acts, and central movements in open-field tests. These derivatives show CNS inhibitory effects comparable to diazepam .

- Compound G and 3.85 : Increase exploratory behavior, indicating divergent structure-activity relationships (SAR) within the 2-oxoindoline class .

Comparison with 5-(Bromoacetyl)-2-oxoindoline :

The bromoacetyl group may alter lipophilicity and blood-brain barrier penetration compared to glyoxylic acid derivatives. While 1-F and K suppress CNS activity, 5-(Bromoacetyl)-2-oxoindoline’s electrophilic bromine atom could modulate receptor binding (e.g., GABAₐ) or metabolic stability, warranting targeted behavioral studies .

Key Compounds :

- 5-(Bromoacetyl)salicylamide (CAS: 73866-23-6): Used in peptide coupling and heterocycle synthesis .

- BH34676 (5-bromo-2-oxoindoline-thioxothiazolidinone hybrid): Demonstrates the utility of bromo-substituted indolines in constructing kinase inhibitors .

Comparison with 5-(Bromoacetyl)-2-oxoindoline :

Both compounds highlight the bromoacetyl group’s role in nucleophilic substitution reactions. 5-(Bromoacetyl)-2-oxoindoline’s indoline scaffold offers additional sites for functionalization (e.g., N-alkylation or ring substitution), enhancing its versatility in drug discovery .

Key Data :

- Lipophilicity : (E)-2-(5-bromobenzyl-2-oxoindolin-3-ylidene)acetamide derivatives exhibit LogP values of 5.2–6.8, suggesting moderate to high membrane permeability .

Comparison with 5-(Bromoacetyl)-2-oxoindoline : The bromoacetyl group likely confers similar lipophilicity (estimated LogP ~3–4) and reactivity hazards. However, the absence of sulfonamide or thiazole moieties may reduce off-target toxicity compared to more complex derivatives .

Activité Biologique

Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate, a compound with the CAS number 104321-62-2, has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and synthetic chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₀H₁₆O₄

- Molecular Weight : 200.23 g/mol

- Structure : The compound features a dioxolane moiety which is significant for its biological interactions.

This compound exhibits several biological activities that can be attributed to its structural properties.

- Antioxidant Activity : Research indicates that compounds with similar dioxolane structures often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies have suggested that derivatives of ethyl propenoates can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes.

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties against certain bacterial strains, although comprehensive studies are needed to confirm these effects.

1. Antioxidant Studies

A study published in Molecules explored the antioxidant potential of various dioxolane derivatives. It was found that certain modifications to the dioxolane structure significantly enhanced radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, indicating that this compound could exhibit similar benefits if tested under controlled conditions .

2. Anti-inflammatory Mechanisms

In a comparative analysis of various propenoate derivatives, it was observed that compounds with similar structural motifs could inhibit cyclooxygenase (COX) enzymes effectively. This inhibition is significant as it plays a critical role in the inflammatory response. This compound could be investigated further for its potential to modulate COX activity .

3. Antimicrobial Activity

Research indicated that certain esters derived from propenoic acid demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound's structural similarity suggests it may also possess these properties; however, specific testing is necessary to establish its efficacy .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Ethyl (R)-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate, and how are yields optimized?

- Methodology : The compound is synthesized via stereoselective palladium-catalyzed allylic alkylation. For example, (S,E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)allyl ethyl carbonate is reacted under anhydrous conditions in CH₂Cl₂ with pyridine as a base. Key parameters include stoichiometric control (1.2 equiv. ethyl chloroformate) and purification via silica gel chromatography (pentane/diethyl ether 8:2) to achieve yields >95% . The dioxolane ring’s stability under these conditions preserves chirality during synthesis .

Q. How is the absolute configuration of the dioxolane ring and trans-propenoate group confirmed experimentally?

- Methodology : X-ray crystallography using SHELX refinement (e.g., SHELXL) provides definitive spatial assignment, with bond length precision <0.01 Å . Complementary techniques include chiral HPLC (polysaccharide columns) and ¹H NMR analysis (trans-propenoate coupling constants: J = 12–16 Hz). Cross-referencing with catalogued diastereomers (e.g., BP 23844 for trans-isomer) validates results .

Q. What role does the 1,3-dioxolane ring play in the compound’s reactivity and synthetic utility?

- Methodology : The dioxolane acts as a chiral auxiliary and protecting group for vicinal diols, enabling selective functionalization at the propenoate site. Its rigidity simplifies stereochemical analysis via NOESY NMR (nuclear Overhauser effects between dioxolane methyls and propenoate protons) . Stability under acidic/basic conditions is confirmed by controlled hydrolysis studies (e.g., HCl/MeOH), monitored by TLC .

Advanced Research Questions

Q. How can diastereomeric impurities be effectively separated during synthesis?

- Methodology : Multi-step silica gel chromatography with orthogonal solvent systems (e.g., pentane/diethyl ether gradients) resolves diastereomers. For recalcitrant mixtures, recrystallization in hexane/ethyl acetate at -20°C enhances purity. Purity is confirmed via ¹³C NMR (distinct carbonyl signals at δ 165–170 ppm) and high-resolution mass spectrometry .

Q. What strategies optimize stereoselectivity in palladium-catalyzed allylic alkylation reactions involving this compound?

- Methodology : Chiral ligands (e.g., (R)-BINAP) paired with Pd(PPh₃)₄ in THF at -20°C achieve >90% enantiomeric excess (ee) for trans-products. Kinetic studies via in situ IR spectroscopy optimize catalyst loading (5–10 mol%) and reaction time. Bulkier ligands (e.g., Josiphos) favor cis-isomers, necessitating ligand screening .

Q. How do reaction conditions influence the trans/cis ratio of the propenoate group?

- Methodology : Solvent polarity (e.g., DMF vs. THF) and temperature critically affect isomer ratios. Polar aprotic solvents stabilize transition states favoring trans-configuration, while elevated temperatures increase cis-formation. Ratios are quantified via ¹H NMR integration of vinylic protons (δ 5.8–6.3 ppm) .

Q. What advanced techniques resolve discrepancies in stereochemical assignments between synthetic batches?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement is definitive. When crystals are unavailable, vibrational circular dichroism (VCD) spectroscopy differentiates enantiomers by analyzing Cotton effects. Cross-validation against tert-butyldimethylsilyl ether intermediates with known configurations resolves ambiguities .

Data Contradiction Analysis

- Example : Conflicting NMR assignments for dioxolane methyl groups (δ 1.3–1.5 ppm) may arise from solvent-induced shifts. Resolution involves comparative analysis in deuterated solvents (CDCl₃ vs. DMSO-d₆) and 2D NOESY to confirm spatial proximity to propenoate protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.